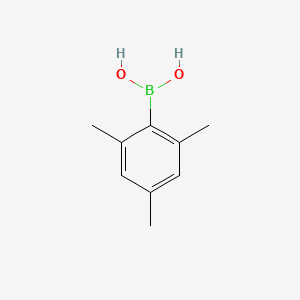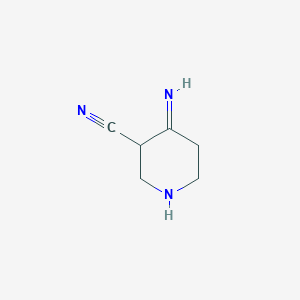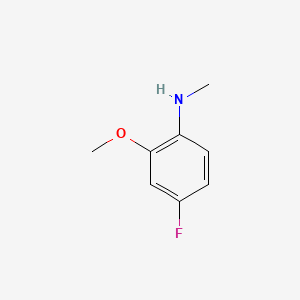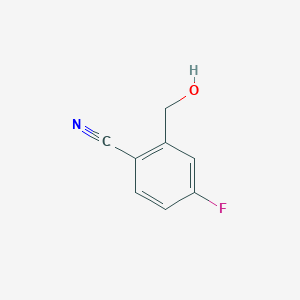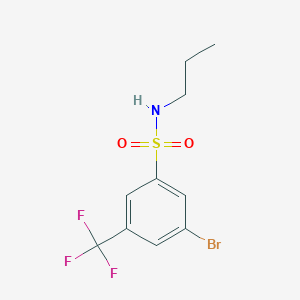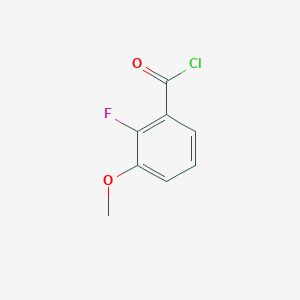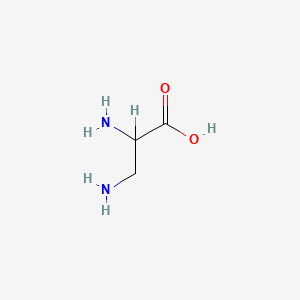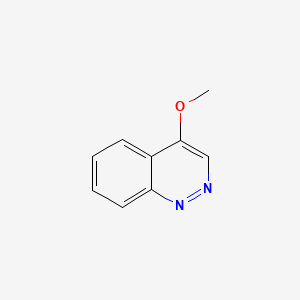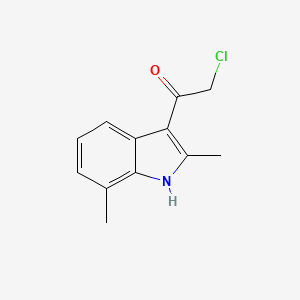
2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is a biochemical compound used for proteomics research1. It is often used as an intermediate and reagent in organic synthesis2. It is commonly used in the synthesis of pharmaceuticals and pesticides, such as anticancer drugs and herbicides2.
Synthesis Analysis
The synthesis of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” involves a reaction with 1,2-dimethyl-1H-indol-3-one and dimethylamino acetic anhydride to produce the substrate 1-(1,2-dimethyl-1H-indol-3-yl)ethanone2. This substrate then undergoes a chlorination reaction with chloroacetic acid to produce "2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone"2.
Molecular Structure Analysis
The molecular formula of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is C12H12ClNO1. The compound has a benzene ring fused to a pyrrole ring, which is a characteristic structure of indole derivatives3.
Chemical Reactions Analysis
As an intermediate in organic synthesis, “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” can participate in various chemical reactions. For instance, it can be used in the synthesis of anticancer drugs and herbicides2.
Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is 193.63 g/mol4. It has a topological polar surface area of 32.9 Ų4. The compound has one hydrogen bond donor and one hydrogen bond acceptor4. It also has two rotatable bonds4.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone serves as a precursor in the synthesis of various organic compounds. Notably, its derivatives exhibit significant biological activities. For instance, novel 1H-indole derivatives synthesized from it have shown potent antibacterial and antifungal properties, highlighting its importance in medicinal chemistry (Letters in Applied NanoBioScience, 2020). Furthermore, some derivatives were evaluated for anti-inflammatory activity in animal models, emphasizing its potential therapeutic applications (Current drug discovery technologies, 2022).
Biological Evaluation
A series of novel hybrid compounds, synthesized from this compound, were evaluated in vitro against a panel of human tumor cell lines, showcasing selective inhibitory activity. This underlines its utility in the development of potential cancer therapeutics (Chinese Journal of Organic Chemistry, 2017).
Catalysis and Synthetic Chemistry
In the realm of synthetic chemistry, 2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone is instrumental in various catalytic processes. For instance, it is involved in the synthesis of bisindole derivatives through reactions catalyzed by B(HSO4)3, showcasing its versatility in organic synthesis (Journal of Chemistry, 2012).
Optical Imaging for Cancer Detection
This compound also plays a role in the development of novel water-soluble near-infrared dyes for cancer detection. A dye synthesized from it showed enhanced quantum yield and was successfully used for in vivo optical imaging, indicating its potential in cancer diagnostics and treatment (Bioconjugate chemistry, 2005).
Safety And Hazards
“2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is irritating and should be avoided from direct contact with skin and eyes2. Appropriate safety measures should be taken when using or storing this compound, including wearing protective gloves, glasses, and face shields2. Operations involving this compound should be conducted under ventilation to avoid inhalation of its vapors or dust2.
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-4-3-5-9-11(10(15)6-13)8(2)14-12(7)9/h3-5,14H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYPMPAZLWMVJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

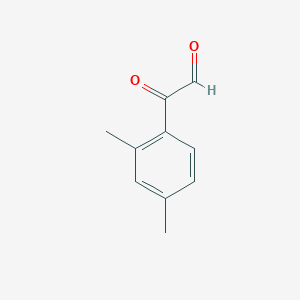
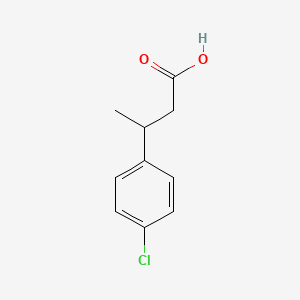
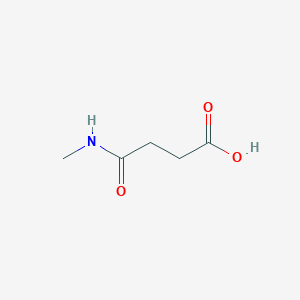
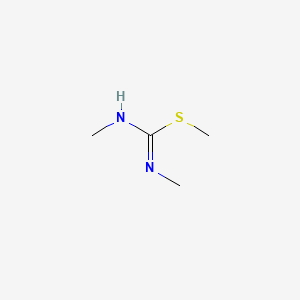
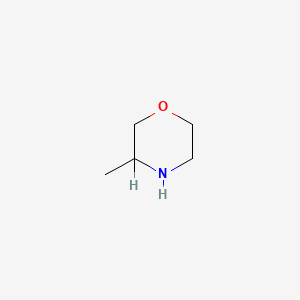
![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)
